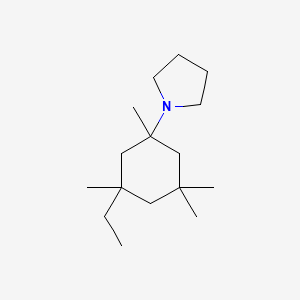
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-: is a substituted pyrrolidine derivative. Pyrrolidine itself is a cyclic secondary amine with a five-membered ring structure. The compound features a unique substitution pattern, which includes an ethyl group and multiple methyl groups on a cyclohexyl ring, making it a highly branched and sterically hindered molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
- Pyrrolidine derivatives can be synthesized via the reaction of primary amines with diols, catalyzed by iridium complexes .
- Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
- Acid-promoted synthesis from N-carbamate-protected amino alcohols can also yield pyrrolidine derivatives .
-
Industrial Production Methods:
- Industrially, pyrrolidine is prepared by reacting 1,4-butanediol with ammonia at high temperatures (165–200°C) and pressures (17–21 MPa) in the presence of cobalt and nickel oxide catalysts supported on alumina .
- The reaction is carried out in a continuous tube reactor, and the product is purified through multistage purification and distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation can yield N-oxides.
- Reduction can produce fully saturated amines.
- Substitution can result in N-alkyl or N-acyl pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of pyrrolidine derivatives often involves their interaction with biological targets such as enzymes or receptors. The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- allows it to fit into specific binding sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A partially saturated derivative of pyrrole with one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen.
Uniqueness:
- The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-, particularly the presence of multiple methyl groups and an ethyl group on the cyclohexyl ring, distinguishes it from other pyrrolidine derivatives. This steric hindrance can influence its reactivity and binding properties, making it a valuable compound in specific applications .
Eigenschaften
CAS-Nummer |
685088-12-4 |
|---|---|
Molekularformel |
C16H31N |
Molekulargewicht |
237.42 g/mol |
IUPAC-Name |
1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C16H31N/c1-6-15(4)11-14(2,3)12-16(5,13-15)17-9-7-8-10-17/h6-13H2,1-5H3 |
InChI-Schlüssel |
VZMMNFHWJMVOSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
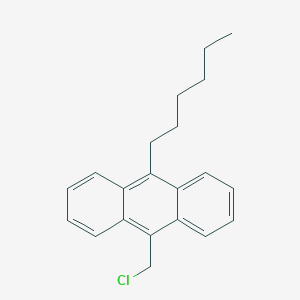

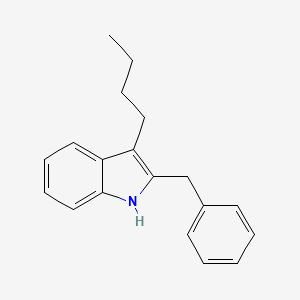

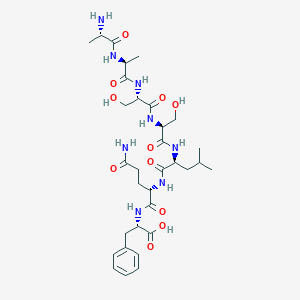
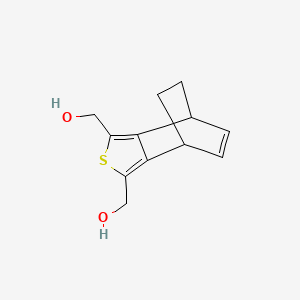
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
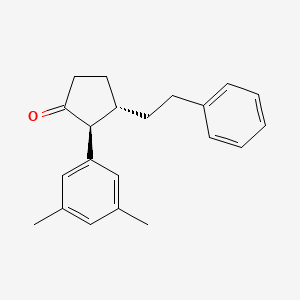
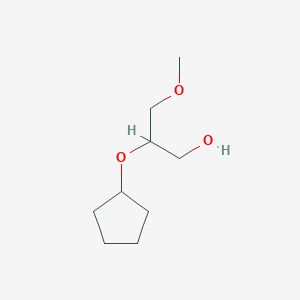
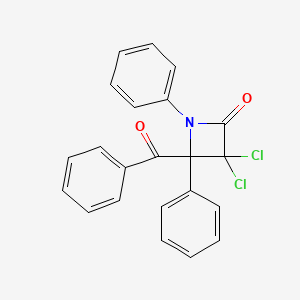
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
